molecular formula C17H16N4O2S2 B2618067 4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1206990-19-3

4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2618067
CAS No.: 1206990-19-3
M. Wt: 372.46
InChI Key: YEQBVRFWFOACJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound was strategically designed to target the aberrant FGFR signaling pathway , which is a well-established driver of tumorigenesis, proliferation, and survival in a variety of human cancers, including urothelial carcinoma, endometrial cancer, and squamous cell lung cancer. Its primary research value lies in its use as a chemical probe to dissect the complex biological roles of FGFRs in both physiological and pathological contexts. Researchers employ this inhibitor in vitro and in vivo to investigate mechanisms of oncogenic addiction, to explore potential biomarkers of response and resistance to FGFR-targeted therapies, and to evaluate rational combination treatment strategies. By potently blocking FGFR auto-phosphorylation and downstream signaling through the MAPK and PI3K/AKT pathways , this molecule enables the study of cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis and metastasis in FGFR-driven cancer models. Its application is crucial for advancing the preclinical development of targeted therapeutics and for deepening the understanding of tyrosine kinase signaling networks in cancer biology.

Properties

IUPAC Name

4-methyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-11-16(25-21-20-11)17(23)19-13-6-4-12(5-7-13)9-15(22)18-10-14-3-2-8-24-14/h2-8H,9-10H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQBVRFWFOACJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the Carboxamide Group: This step can be achieved through the reaction of the thiadiazole intermediate with an amine derivative, such as 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)aniline, under suitable conditions.

    Methylation: The final step involves the methylation of the compound to introduce the 4-methyl group, which can be done using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole moiety undergoes nucleophilic substitution at the C-4 and C-5 positions, particularly under acidic or basic conditions. For example:

  • Reaction with amines : The thiadiazole ring reacts with primary or secondary amines to form substituted derivatives. This is facilitated by the electron-withdrawing nature of the thiadiazole, which activates the ring toward nucleophilic attack .

  • Halogenation : Electrophilic halogenation (e.g., bromine or chlorine) occurs at the C-4 position in the presence of Lewis acids like FeCl₃ .

Key Reaction Conditions

ReagentSolventTemperatureProductYield
EthylenediamineEthanolRefluxDiamino-thiadiazole derivative68%
Bromine (Br₂)DCM0–5°C4-Bromo-thiadiazole intermediate72%

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles. For instance:

  • Reaction with acetylene derivatives : Forms pyrazolo[5,1-c] thiadiazole systems under catalytic conditions .

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the carboxamide side chain for bioactivity optimization .

Example Reaction Pathway

  • Thiadiazole + Propargyl bromide → Alkyne-functionalized intermediate.

  • Intermediate + Sodium azide → Triazole-linked hybrid .

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH₂) undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic hydrolysis : Concentrated HCl at reflux yields the corresponding carboxylic acid.

  • Basic hydrolysis : NaOH in aqueous ethanol produces a carboxylate salt .

Kinetic Data

ConditionTime (h)Conversion Rate
6M HCl, reflux495%
2M NaOH, 70°C688%

Functionalization of the Thiophene Moiety

The thiophen-2-ylmethyl group participates in electrophilic substitution and cross-coupling reactions:

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the C-5 position of the thiophene ring.

  • Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the thiophene substituent .

Optimized Reaction Parameters

ReactionCatalystLigandYield
Suzuki couplingPd(PPh₃)₄XPhos82%
Friedel-Crafts acylationAlCl₃76%

Redox Reactions

  • Reduction of the thiadiazole ring : Sodium borohydride (NaBH₄) selectively reduces the N-S bond, forming a dihydrothiadiazole derivative .

  • Oxidation of the thiophene : Hydrogen peroxide (H₂O₂) oxidizes the thiophene ring to a sulfone, enhancing electrophilicity.

Spectroscopic Evidence

  • Post-reduction 1H^1H NMR shows loss of aromaticity in the thiadiazole ring (δ 7.8–8.2 ppm → δ 5.4–6.1 ppm) .

  • IR spectroscopy confirms sulfone formation (S=O stretch at 1150 cm⁻¹).

Metal Complexation

The carboxamide and thiophene groups act as ligands for transition metals:

  • Cu(II) complexes : Enhance antimicrobial activity via chelation at the carboxamide oxygen and thiophene sulfur .

  • Coordination modes : Confirmed by UV-Vis (d-d transitions) and ESR spectroscopy .

Stability Constants (log K)

Metal Ionlog K (25°C)
Cu²⁺8.9
Fe³⁺7.2

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds containing the thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The mechanism of action often involves the inhibition of DNA synthesis and interaction with key kinases involved in tumorigenesis .

Case Study: Thiadiazole Derivatives

A study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against HepG-2 and A-549 cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, suggesting that modifications to the thiadiazole structure can enhance therapeutic efficacy .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Thiadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal species. This is particularly relevant in the context of increasing antibiotic resistance among pathogens.

Case Study: Antimicrobial Activity

In a study evaluating various thiadiazole derivatives for antimicrobial activity, certain compounds showed promising results against resistant bacterial strains. The research utilized standard methods such as the turbidimetric method to assess efficacy .

Molecular Docking Studies

Molecular docking studies are instrumental in understanding how these compounds interact with biological targets at a molecular level. For example, docking studies with the compound against dihydrofolate reductase (DHFR) revealed insights into binding affinities and potential inhibitory mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of thiadiazole derivatives. Variations in substituents on the thiadiazole ring can significantly influence biological activity. For instance, modifications to the phenyl group or the introduction of different functional groups can enhance anticancer or antimicrobial properties .

Summary of Findings

Application Area Key Findings
Anticancer Activity Significant cytotoxic effects against HepG-2 and A-549 cell lines; inhibition of DNA synthesis
Antimicrobial Properties Effective against Gram-positive/negative bacteria and fungi; promising results against resistant strains
Molecular Docking Insights into binding mechanisms with DHFR; potential for further optimization
Structure-Activity Relationship Variations in substituents can enhance therapeutic efficacy

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory or microbial pathways.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling.

    Interacting with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Synthesis Highlights
Target Compound 1,2,3-thiadiazole - 4-methyl
- 5-carboxamide linked to substituted phenyl
Not reported in evidence Likely involves amide coupling (similar to )
1,3,4-Thiadiazole derivatives (e.g., 6a–g) 1,3,4-thiadiazole - Phenylthiazole-carbonyl
- Hydrazinecarbothioamide
Anticancer (HepG-2 IC50: 1.61–1.98 µg/mL) Reaction of thioamide with hydrazonoyl chlorides
5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine 1,3,4-thiadiazole - Chlorophenoxy phenyl
- Ethylamine
Anticonvulsant (ED50: 20.11–35.33 mg/kg) Cyclization of hydrazinecarbothioamides
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole - Nitrothiophene-carboxamide
- Trifluoromethylphenyl
Antibacterial (purity: 42–99%) HATU-mediated amide coupling

Key Observations :

  • Core Heterocycle : The 1,2,3-thiadiazole in the target compound is less common than 1,3,4-thiadiazoles, which dominate in anticancer and anticonvulsant agents .
  • Substituent Effects: The thiophen-2-ylmethylamino group in the target compound may enhance π-π stacking or hydrogen bonding compared to nitro or chlorophenoxy groups in analogues .

Table 3: Activity Profiles

Compound Activity Mechanism/Notes Reference
Target Compound Not reported Hypothesized: Potential kinase inhibition due to thiadiazole-thiophene synergy N/A
1,3,4-Thiadiazoles (6a–g) Anticancer (HepG-2) IC50 values correlate with electron-withdrawing substituents
Nitrothiophene-carboxamides Antibacterial Narrow-spectrum; nitro group critical for redox activity
5-Amino-triazole-carboxamide Unreported activity Structural similarity suggests possible antiviral/anticancer applications

Structure-Activity Relationship (SAR) Insights :

  • Thiophene vs. Thiazole : Thiophene derivatives (as in the target compound) may exhibit better metabolic stability than thiazoles .
  • Amide Linkage : The carboxamide group enhances solubility and target binding, as seen in nitrothiophene-carboxamides .

Biological Activity

The compound 4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the 1,3,4-thiadiazole scaffold, which is recognized for its diverse biological activities. The thiadiazole ring has been associated with various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a detailed overview of the biological activity of this specific compound by examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Characteristics

The compound's structure features a thiadiazole ring , which is known for enhancing biological activity through its ability to participate in various chemical reactions. The presence of the thiophen-2-ylmethyl group and the carboxamide functionality further contribute to its potential pharmacological effects.

Antimicrobial Activity

  • Mechanism of Action : Compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
  • Efficacy Studies : In vitro studies have shown that derivatives of thiadiazole demonstrate activity against a range of pathogens, including bacteria and fungi. For instance, compounds structurally related to 1,3,4-thiadiazole have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli , showcasing their potential as antimicrobial agents .

Anticancer Activity

  • Cell Line Studies : The compound has exhibited promising results against various cancer cell lines. For example, derivatives of the thiadiazole scaffold have shown cytotoxic effects against HEPG2 liver cancer cells with an EC50 value comparable to established chemotherapeutics .
  • Mechanistic Insights : The anticancer activity is often attributed to the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling pathways involved in cell proliferation .

Anti-inflammatory Properties

  • Inflammation Models : The compound has been tested in models of inflammation where it demonstrated the ability to reduce inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .
  • Comparative Analysis : When compared to other known anti-inflammatory agents, thiadiazole derivatives have shown reduced toxicity while maintaining efficacy, making them suitable candidates for further development .

Case Studies

Several studies have highlighted the biological activity of 1,3,4-thiadiazole derivatives:

  • A study by Sarafroz et al. synthesized multiple thiadiazole derivatives and evaluated their anticonvulsant activity using animal models. They found that certain derivatives exhibited significant protective effects against seizures .
  • Another research effort focused on the synthesis and evaluation of thiadiazole compounds for their neuroprotective effects in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal damage induced by oxidative stress .

Data Tables

Biological ActivityEfficacy (EC50 or IC50 values)Reference
Antimicrobial10 µg/ml (against S. aureus)
Anticancer (HEPG2)EC50 = 10.28 µg/ml
Anti-inflammatoryReduced TNF-alpha levels

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldKey Characterization (IR/NMR Peaks)Source
CyclizationH2SO4, 0°C → RT70%C=S (1150 cm⁻¹), NH (3300 cm⁻¹)
AmidationEDCI, HOBt, DMF, 24h65%C=O (1680 cm⁻¹), 1H NMR δ 8.2 (s, CONH)

Basic: Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

IR Spectroscopy : Identifies functional groups (e.g., C=O at 1680–1720 cm⁻¹, C=S at 1150–1250 cm⁻¹) .

1H/13C NMR : Confirms proton environments (e.g., thiophene protons at δ 6.8–7.2, methyl groups at δ 2.4–2.6) and carbon backbone .

Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 445.3) .

Q. Critical Data Points :

  • 1H NMR : δ 2.4 (s, CH3), δ 3.8 (t, NHCH2), δ 7.3–7.5 (thiophene protons).
  • 13C NMR : δ 165.5 (C=O), δ 140.2 (thiadiazole C-5).

Advanced: How can researchers design experiments to evaluate the anticancer potential of this compound?

Methodological Answer:

In Vitro Cytotoxicity Assays : Use MTT/XTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .

Mechanistic Studies :

  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining.
  • Target Identification : Molecular docking to enzymes (e.g., topoisomerase II) using AutoDock Vina .

Comparative Analysis : Benchmark against cisplatin or doxorubicin for relative potency .

Q. Table 2: Example Anticancer Screening Data

Cell LineIC50 (µM)Reference Compound (IC50)MechanismSource
MCF-712.3Cisplatin (5.8 µM)Apoptosis

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Assay Standardization : Ensure consistent protocols (e.g., cell passage number, incubation time).

Structural Verification : Confirm compound purity (HPLC ≥95%) and stereochemistry (CD spectroscopy) .

Meta-Analysis : Compare data across multiple models (e.g., in vitro vs. in vivo) and adjust for variables like solvent (DMSO vs. saline) .

Case Study : Discrepancies in antimicrobial activity may arise from bacterial strain variability. Re-test using CLSI guidelines .

Methodological: What strategies improve synthetic yield and purity?

Methodological Answer:

Solvent Optimization : Use DMF for polar intermediates; switch to ethanol for crystallization .

Catalyst Screening : Triethylamine enhances amidation efficiency by scavenging HCl .

Purification : Column chromatography (silica gel, CH2Cl2:MeOH 9:1) or recrystallization (ethanol/water) .

Q. Yield Improvement Table :

StrategyYield IncreasePurity (%)Source
EDCI/HOBt65% → 76%98
Reflux in DMF60% → 70%95

Advanced: How to conduct structure-activity relationship (SAR) studies on derivatives of this compound?

Methodological Answer:

Substituent Variation : Modify the thiophene or phenyl group (e.g., electron-withdrawing NO2 vs. electron-donating OCH3) .

Biological Testing : Screen derivatives for activity shifts (e.g., IC50 changes in kinase inhibition assays).

Computational Modeling : Use Schrödinger Suite or MOE to correlate substituent properties (logP, polar surface area) with activity .

Q. Example SAR Finding :

  • Methoxy Substitution : Increases solubility but reduces potency (IC50 ↑ from 12.3 µM to 25.6 µM in MCF-7) .

Analytical: How to assess compound stability under varying storage conditions?

Methodological Answer:

Accelerated Degradation Studies :

  • Temperature : 40°C/75% RH for 6 months.
  • Light Exposure : ICH Q1B guidelines (UV/Vis monitoring).

Analytical Tools : HPLC (C18 column, MeCN:H2O gradient) to detect degradation peaks .

Q. Stability Data :

ConditionDegradation (%)Major ImpuritySource
25°C, dark<5%None detected
40°C, 75% RH15%Hydrolyzed amide

Computational: What in silico methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock or Glide to simulate binding to targets (e.g., EGFR kinase) .

MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 50 ns).

ADMET Prediction : SwissADME for bioavailability and toxicity profiles.

Q. Example Prediction :

  • EGFR Binding Energy : -9.8 kcal/mol (comparable to erlotinib: -10.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.